3-(Pyrimidin-4-yloxy)phenol
Description
Structure
3D Structure
Properties
IUPAC Name |
3-pyrimidin-4-yloxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c13-8-2-1-3-9(6-8)14-10-4-5-11-7-12-10/h1-7,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVGPIEBXDUKZNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=NC=NC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 3 Pyrimidin 4 Yloxy Phenol
Established Synthetic Pathways to the 3-(Pyrimidin-4-yloxy)phenol Core
The construction of the central diaryl ether bond in this compound can be approached through several established synthetic routes. These methods primarily focus on the coupling of a pyrimidine (B1678525) electrophile with a phenol (B47542) nucleophile.
Nucleophilic Aromatic Substitution (SNAr) Reactions for Ether Bond Formation
Nucleophilic aromatic substitution (SNAr) stands as a fundamental method for the synthesis of pyrimidinyl aryl ethers. This reaction typically involves the displacement of a leaving group, most commonly a halogen, from an electron-deficient pyrimidine ring by a phenoxide nucleophile. The pyrimidine ring's inherent electron-deficient nature, due to the presence of two nitrogen atoms, facilitates this reaction.
In the context of synthesizing this compound, a common approach involves the reaction of a 4-halopyrimidine, such as 4-chloropyrimidine (B154816), with 3-hydroxyphenol (resorcinol). The reaction is generally carried out in the presence of a base to deprotonate the phenol, thereby generating the more nucleophilic phenoxide. The regioselectivity of the SNAr reaction on dichloropyrimidines is a critical consideration; typically, the C4 position is more susceptible to nucleophilic attack than the C2 position. However, this selectivity can be influenced by the presence of other substituents on the pyrimidine ring and the reaction conditions. For instance, in 2,4-dichloropyrimidines, the C4 position is generally more reactive towards nucleophilic substitution. wuxiapptec.comacsgcipr.org
The reaction conditions for SNAr are often demanding, sometimes requiring high temperatures and polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to achieve reasonable reaction rates and yields. mdpi.com
Table 1: Examples of SNAr Reactions for Pyrimidinyl Aryl Ether Synthesis
| Pyrimidine Substrate | Phenol Substrate | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| 4,6-dichloropyrimidine | Phenol | K₂CO₃ | DMF | 100 | Good |
| 2,4-dichloropyrimidine | Substituted Phenol | NaH | THF | rt to reflux | Variable |
| 4-chloro-2-(methylsulfonyl)pyrimidine | Various Phenols | Cs₂CO₃ | DMF | 80 | High |
Palladium-Catalyzed Cross-Coupling Approaches (e.g., Modified Buchwald-Hartwig Type C-O Coupling)
Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have been adapted for the formation of C-O bonds, providing a powerful alternative to traditional SNAr methods. wikipedia.orgorganic-chemistry.org This methodology allows for the coupling of aryl halides or triflates with alcohols and phenols under milder conditions than typically required for SNAr reactions.
For the synthesis of this compound, a modified Buchwald-Hartwig C-O coupling would involve the reaction of a 4-halopyrimidine with 3-hydroxyphenol in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. The choice of ligand is crucial for the success of these reactions, with bulky, electron-rich phosphine ligands often demonstrating superior performance. These ligands facilitate the key steps of the catalytic cycle, namely oxidative addition and reductive elimination.
While the Buchwald-Hartwig reaction is more commonly associated with C-N bond formation, its application in C-O bond formation for the synthesis of diaryl ethers is well-documented and offers a valuable tool for constructing the this compound core. wikipedia.org
Table 2: Key Components in Buchwald-Hartwig C-O Coupling
| Component | Examples | Role in Reaction |
|---|---|---|
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst. |
| Phosphine Ligand | BINAP, DPPF, XPhos, SPhos | Stabilizes the palladium center and facilitates the catalytic cycle. |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | Deprotonates the phenol and facilitates the reductive elimination step. |
| Solvent | Toluene (B28343), Dioxane, THF | Provides the reaction medium. |
One-Pot Synthetic Protocols for Pyrimidine-Phenol Ether Formation
One-pot synthetic protocols offer significant advantages in terms of efficiency, reduced waste, and operational simplicity by combining multiple reaction steps into a single procedure without the isolation of intermediates. For the synthesis of this compound, a one-pot approach could involve the in-situ generation of the phenoxide followed by the addition of the halopyrimidine and catalyst in the same reaction vessel.
For instance, a one-pot reaction could commence with the deprotonation of 3-hydroxyphenol using a suitable base in an appropriate solvent. Subsequently, the 4-halopyrimidine and the palladium catalyst system (for a Buchwald-Hartwig type reaction) or simply heating (for an SNAr reaction) would be introduced to facilitate the C-O bond formation. While specific one-pot syntheses for this compound are not extensively detailed in the literature, the principles of one-pot synthesis are readily applicable to the established SNAr and cross-coupling methodologies.
Optimization of Reaction Conditions for Enhanced Yields and Selectivity
Solvent Effects and Reaction Media Influence (e.g., Aqueous Systems, DMF)
The solvent plays a multifaceted role in the synthesis of pyrimidinyl aryl ethers, influencing reactant solubility, reaction rates, and in some cases, selectivity.
For SNAr reactions, polar aprotic solvents like DMF, DMSO, and NMP are commonly employed as they can effectively solvate the charged intermediates and accelerate the reaction. acsgcipr.org However, due to their high boiling points and potential toxicity, there is a growing interest in developing more environmentally benign solvent systems. Recent studies have explored the use of aqueous media for SNAr reactions, which can offer advantages in terms of cost, safety, and environmental impact. d-nb.info
In the context of palladium-catalyzed cross-coupling reactions, non-polar aprotic solvents such as toluene, dioxane, and THF are frequently used. The choice of solvent can influence the solubility of the catalyst and reagents, as well as the stability of the catalytic species.
Catalyst Systems and Base Optimization
In palladium-catalyzed C-O coupling reactions, the selection of the catalyst system, comprising a palladium precursor and a ligand, is paramount. The ligand's steric and electronic properties can significantly affect the catalyst's activity and stability. Bulky and electron-rich phosphine ligands are often preferred as they promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle.
The choice of base is also critical for both SNAr and palladium-catalyzed reactions. In SNAr, a sufficiently strong base is required to deprotonate the phenol and generate the active nucleophile. Common bases include alkali metal carbonates (e.g., K₂CO₃, Cs₂CO₃) and hydrides (e.g., NaH). For Buchwald-Hartwig couplings, a range of bases can be employed, from strong alkoxides like sodium tert-butoxide (NaOtBu) to weaker inorganic bases like potassium phosphate (B84403) (K₃PO₄). The strength and nature of the base can influence the reaction rate and the tolerance of various functional groups. libretexts.org Optimization of the base is often necessary to achieve high yields and minimize side reactions.
Temperature and Pressure Profiling
Optimizing temperature and pressure is crucial for maximizing yield and minimizing reaction times in the synthesis of this compound. The choice of these parameters is intrinsically linked to the selected synthetic methodology.
For Ullmann-type coupling reactions , temperatures typically range from 90°C to 210°C. tsijournals.comorgsyn.org The use of ligands such as N,N-dimethylglycine can facilitate the reaction at lower temperatures, for instance, at 90°C. orgsyn.org In non-polar solvents like toluene or xylene, temperatures around 140°C have been found to be effective. The reaction temperature is a critical factor influencing the reaction rate and the stability of the catalyst and reactants.
Nucleophilic aromatic substitution (SNAr) reactions are also temperature-dependent. For the synthesis of diaryl ethers via SNAr, temperatures can range from room temperature to 130°C, particularly when the aromatic ring is activated by electron-withdrawing groups. googleapis.com Microwave-assisted SNAr reactions can significantly shorten reaction times by rapidly heating the reaction mixture to elevated temperatures. epcp.ac.in
The effect of pressure on these reactions is less commonly reported in the literature for laboratory-scale synthesis, as they are typically carried out at atmospheric pressure. However, in a large-scale industrial setting, pressure can become a significant parameter to control, especially when dealing with volatile solvents at elevated temperatures. For high-temperature and high-pressure flow reactor systems used in nucleophilic aromatic substitution, pressures can be significantly elevated to maintain the solvent in a liquid phase above its boiling point, which can enhance reaction rates. nih.gov
Table 1: General Temperature Profiles for the Synthesis of Diaryl Ethers
| Synthetic Method | Typical Temperature Range (°C) | Notes |
| Ullmann Condensation | 90 - 210 | Higher temperatures are often required in the absence of an efficient ligand. |
| Nucleophilic Aromatic Substitution (SNAr) | Room Temperature - 130 | Dependent on the activation of the aryl halide. |
| Microwave-Assisted Synthesis | 100 - 180 | Allows for rapid heating and shorter reaction times. nih.govnih.gov |
Stereoselective Synthesis of Chiral this compound Analogs (if applicable)
Based on a thorough review of the available scientific literature, there is no information regarding the existence of stable chiral analogs of this compound or the development of stereoselective synthetic methods for such compounds. The molecule itself is achiral. While the synthesis of chiral pyrimidine derivatives is an active area of research, with methods developed for creating chiral centers on substituted pyrimidines, these are not directly applicable to the parent compound as it lacks a stereocenter. mdpi.comrsc.orgbohrium.com Therefore, this section is not applicable.
Green Chemistry Principles Applied to this compound Synthesis
The application of green chemistry principles to the synthesis of pharmaceutical intermediates like this compound is of growing importance to minimize environmental impact.
Traditional methods for diaryl ether synthesis often employ high-boiling polar aprotic solvents like DMF or NMP. tsijournals.com Green chemistry encourages the use of more environmentally benign solvents.
Aqueous Medium Synthesis: The synthesis of diaryl ethers in water presents an attractive green alternative. Metal-free arylation of phenols with diaryliodonium salts has been successfully demonstrated in water at mild temperatures, using sodium hydroxide (B78521) as a base. rsc.org This approach avoids the use of organic solvents and can simplify product isolation.
Solvent-Free Synthesis: Solvent-free reactions, often facilitated by microwave irradiation or mechanochemistry (grinding), represent another key green chemistry strategy. rsc.org For the synthesis of pyrimidine derivatives, solvent-free methods have been shown to be effective, often leading to higher yields and shorter reaction times compared to conventional solvent-based methods. nih.govrsc.org Microwave-assisted solvent-free synthesis is a particularly promising approach for the preparation of heterocyclic compounds, as it combines energy efficiency with the elimination of solvent waste. epcp.ac.inrsc.org
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. buecher.dejocpr.com
For the synthesis of this compound from 4-chloropyrimidine and resorcinol, we can calculate the theoretical atom economy for the key bond-forming step in both the Ullmann condensation and nucleophilic aromatic substitution pathways.
The atom economy is calculated as: (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100
Table 2: Theoretical Atom Economy for the Synthesis of this compound
| Reactant | Molecular Formula | Molecular Weight ( g/mol ) |
| 4-Chloropyrimidine | C₄H₃ClN₂ | 114.54 |
| Resorcinol | C₆H₆O₂ | 110.11 |
| Product | ||
| This compound | C₁₀H₈N₂O₂ | 188.18 |
| Byproduct | ||
| Hydrogen Chloride | HCl | 36.46 |
Calculation: Atom Economy = [188.18 / (114.54 + 110.11)] x 100 = 83.4%
This calculation demonstrates that even with a 100% chemical yield, a significant portion of the reactant atoms ends up in the byproduct, hydrogen chloride. Waste minimization strategies would focus on the development of catalytic systems that can be recycled and the selection of reagents that are fully incorporated into the final product. Pericyclic reactions, for example, can exhibit 100% atom economy. sescollege.ac.in
Process Chemistry Considerations for Large-Scale Preparation of this compound
The transition from laboratory-scale synthesis to large-scale industrial production of this compound requires careful consideration of several process chemistry parameters to ensure safety, efficiency, and cost-effectiveness. pharmtech.com
For Ullmann-type reactions , which are frequently used in industrial settings for the synthesis of pharmaceutical intermediates, several factors are critical: mdpi.combohrium.com
Catalyst Selection and Loading: While copper-based catalysts are more economical than palladium, their efficiency and stability under process conditions are paramount. The development of robust and recyclable catalysts is a key area of focus. mdpi.com Low catalyst and ligand loadings are desirable to reduce costs and minimize metal contamination in the final product.
Solvent Choice and Recovery: The use of high-boiling solvents like NMP or DMSO, while effective, poses challenges for removal and recycling. Process development would aim to either replace these with more sustainable alternatives or implement efficient solvent recovery systems.
Base Selection: The choice of base (e.g., K₂CO₃, Cs₂CO₃) can significantly impact reaction kinetics and cost. Less expensive and easily handled bases are preferred for large-scale operations.
Reaction Work-up and Product Isolation: The purification process must be scalable and efficient. Crystallization is often the preferred method for isolating the final product in high purity on a large scale.
Safety: A thorough hazard evaluation of the process is essential. This includes understanding the thermal stability of reactants and intermediates, as well as managing the risks associated with any hazardous reagents or byproducts.
The development of a robust and scalable process for the synthesis of complex heterocyclic compounds often involves moving from a linear, multi-step discovery route to a more convergent and efficient second- or third-generation process. pharmtech.com
Chemical Reactivity and Transformations of 3 Pyrimidin 4 Yloxy Phenol
Electrophilic Aromatic Substitution on the Phenolic Ring System
The phenolic ring of 3-(Pyrimidin-4-yloxy)phenol is activated towards electrophilic aromatic substitution (SEAr). The directing influence of the two substituents on the ring—the hydroxyl group (-OH) at position 1 and the pyrimidin-4-yloxy group (-O-Pyr) at position 3—determines the regioselectivity of these reactions. Both the -OH and the ether oxygen are electron-donating groups that activate the ring and direct incoming electrophiles to the ortho and para positions.
For this compound, the positions ortho and para to the powerful activating -OH group are 2, 4, and 6. The positions ortho and para to the pyrimidin-4-yloxy group are 2, 4, and 6. Therefore, these positions are strongly activated.
Position 2: Ortho to both the -OH and the -O-Pyr groups.
Position 4: Para to the -O-Pyr group and ortho to the -OH group.
Position 6: Para to the -OH group and ortho to the -O-Pyr group.
All three positions (2, 4, and 6) are electronically activated. The precise outcome of a substitution reaction can be influenced by steric hindrance and the specific reaction conditions. ijcce.ac.irnih.gov For instance, nitration of phenols can yield a mixture of ortho and para isomers, with the ratio depending on the nitrating agent and solvent used. ijcce.ac.irdergipark.org.tr Halogenation, Friedel-Crafts alkylation, and acylation are also expected to proceed at these activated positions. researchgate.netresearchgate.net
| Reaction | Reagents | Predicted Major Product(s) |
|---|---|---|
| Nitration | HNO₃/H₂SO₄ or other nitrating agents ijcce.ac.ir | Mixture of 2-nitro-, 4-nitro-, and 6-nitro-3-(pyrimidin-4-yloxy)phenol |
| Halogenation | Br₂ in a non-polar solvent | Mixture of 2-bromo-, 4-bromo-, and 6-bromo-3-(pyrimidin-4-yloxy)phenol |
| Friedel-Crafts Alkylation | R-X / Lewis Acid (e.g., AlCl₃) researchgate.net | Mixture of ortho- and para-alkylated phenols |
| Friedel-Crafts Acylation | RCOCl / Lewis Acid (e.g., AlCl₃) researchgate.net | Mixture of ortho- and para-acylated phenols |
Reactions Involving the Pyrimidine (B1678525) Heterocycle (e.g., Substitutions, Additions)
The pyrimidine ring is an electron-deficient (π-deficient) heterocycle due to the presence of two electronegative nitrogen atoms. This property makes it generally resistant to electrophilic attack. Instead, the pyrimidine moiety is more susceptible to nucleophilic substitution, particularly at the C2, C4, and C6 positions, provided a suitable leaving group is present. nih.gov
In this compound, the phenoxy group is attached at the C4 position. While the aryloxy group is not a facile leaving group, its displacement by a strong nucleophile could potentially be achieved under harsh conditions, possibly facilitated by protonation of the ring nitrogens to further increase the ring's electrophilicity. However, such reactions are not common. More typical reactions involve the modification of the pyrimidine ring before its attachment to the phenol (B47542), for example, by using a 4-chloropyrimidine (B154816) as a precursor. nih.gov
Derivatization at the Phenolic Hydroxyl Group
The phenolic hydroxyl group is a prime site for derivatization through reactions such as O-alkylation and O-acylation. These transformations are standard for phenols and allow for the modification of the molecule's properties. scispace.com
O-Alkylation (Ether Formation): The phenolic proton is acidic and can be removed by a suitable base (e.g., K₂CO₃, NaH) to form a phenoxide ion. This highly nucleophilic anion readily reacts with alkylating agents like alkyl halides or sulfates to yield ethers.
O-Acylation (Ester Formation): Phenols can be converted to esters by reaction with acylating agents such as acid chlorides or anhydrides. These reactions are often catalyzed by a base (e.g., pyridine (B92270), triethylamine) to neutralize the HCl or carboxylic acid byproduct. scispace.com
| Reaction Type | Reagents | Product Class |
|---|---|---|
| O-Alkylation | 1. Base (e.g., K₂CO₃) 2. Alkyl halide (e.g., CH₃I, C₂H₅Br) | Alkyl ethers |
| O-Acylation | Acid chloride (e.g., CH₃COCl) or Anhydride (e.g., (CH₃CO)₂O) / Base (e.g., Pyridine) scispace.com | Esters |
| Silylation | Silyl chloride (e.g., TMSCl) / Base (e.g., Triethylamine) | Silyl ethers |
Functionalization of the Pyrimidine Ring System
Direct functionalization of the pyrimidine ring in the intact this compound molecule is challenging due to the lack of a good leaving group. Most synthetic strategies that produce substituted phenoxy-pyrimidines involve building the molecule from a pre-functionalized pyrimidine. For instance, a common route is the nucleophilic aromatic substitution (SNAr) reaction between a phenol and a pyrimidine bearing a halogen (e.g., chlorine) at the C4 position. nih.govestranky.sk This approach allows for the introduction of a wide variety of substituents onto the pyrimidine ring before the ether linkage is formed.
Once the this compound scaffold is formed, further modification of the pyrimidine ring is limited but could potentially include:
N-Oxidation: The ring nitrogen atoms could be oxidized to N-oxides using reagents like peroxy acids.
C-H Activation: Modern cross-coupling methodologies could potentially enable direct C-H functionalization, though this would require specific catalytic systems and is not a classical transformation.
Oxidative and Reductive Transformations of this compound
The phenol and pyrimidine moieties exhibit distinct behaviors under oxidative and reductive conditions.
Oxidative Transformations: The phenolic ring is susceptible to oxidation. Depending on the oxidant and conditions, phenols can be oxidized to form quinone-like structures or undergo oxidative coupling to form dimeric or polymeric products. nih.gov The presence of air and light can facilitate slow oxidation. libretexts.org
Reductive Transformations: Catalytic hydrogenation can affect both aromatic rings.
Reduction of the Phenolic Ring: Under certain catalytic conditions (e.g., Rh/C, Ru/C, or Ni), the phenolic ring can be hydrogenated to the corresponding cyclohexanol (B46403) derivative. researchgate.net
Reduction of the Pyrimidine Ring: The pyrimidine ring can also be reduced, though this often requires more forcing conditions.
Hydrogenolysis of the C-O Ether Bond: A significant reductive transformation is the cleavage of the aryl ether bond (hydrogenolysis). It has been demonstrated that pyrimidyloxy groups can be removed from a phenolic compound via catalytic hydrogenation over a palladium catalyst. This reaction cleaves the C-O bond, yielding the parent phenol (in this case, resorcinol) and a reduced pyrimidine byproduct.
Chemical Stability and Degradation Pathways (Non-Biological Context)
The stability of this compound is primarily determined by the robustness of the diaryl ether linkage and the susceptibility of the phenol ring to oxidation.
Ether Linkage Stability: The C-O ether bond is generally stable under neutral, basic, and mild acidic conditions. However, it can be cleaved under strongly acidic conditions (e.g., HBr, HI) or by the reductive hydrogenolysis described previously.
Oxidative Degradation: In a non-biological context, the primary degradation pathway is likely oxidation of the phenol ring. Exposure to atmospheric oxygen, light, or other oxidizing agents can initiate degradation, potentially leading to the formation of colored quinoidal products and eventually more complex polymeric materials. libretexts.org The degradation of phenoxy-containing compounds has been noted in environmental studies of certain herbicides, often involving cleavage of the ether bond or modification of the aromatic rings. d-nb.infonih.govmdpi.com
Computational and Theoretical Investigations of 3 Pyrimidin 4 Yloxy Phenol
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the intrinsic electronic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine electron distribution, which in turn governs the molecule's structure, stability, and reactivity.
Detailed research findings from DFT studies on aromatic and heterocyclic compounds reveal that the distribution of electron density is key to reactivity. For 3-(Pyrimidin-4-yloxy)phenol, calculations would typically be performed using a functional like B3LYP with a basis set such as 6-311++G(d,p), which provides a good balance of accuracy and computational cost for organic molecules. researchgate.net Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and kinetic stability; a smaller gap suggests the molecule is more polarizable and reactive. nih.gov
The Molecular Electrostatic Potential (MEP) surface is another valuable output. It maps the electrostatic potential onto the molecule's electron density surface, visually identifying regions of positive and negative potential. For this compound, the MEP would likely show negative potential (red/yellow) around the nitrogen atoms of the pyrimidine (B1678525) ring and the oxygen of the hydroxyl group, indicating these are sites susceptible to electrophilic attack. Conversely, the hydrogen of the hydroxyl group would exhibit a positive potential (blue), marking it as a site for nucleophilic interaction.
Reactivity descriptors based on Fukui functions can further pinpoint the most reactive sites for nucleophilic, electrophilic, and radical attacks. mdpi.com For instance, the nitrogen atoms in the pyrimidine ring are expected to be primary sites for electrophilic attack. semanticscholar.org
Table 1: Illustrative Quantum Chemical Properties of this compound (Theoretical)
| Parameter | Calculated Value | Significance |
|---|---|---|
| EHOMO | -6.2 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| ELUMO | -1.5 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 4.7 eV | Indicates chemical reactivity and stability. A smaller gap implies higher reactivity. nih.gov |
| Dipole Moment | 2.5 D | Measures the overall polarity of the molecule. |
| Electron Affinity | 1.4 eV | Energy released when an electron is added; indicates propensity to accept electrons. |
| Ionization Potential | 7.8 eV | Energy required to remove an electron; indicates propensity to donate electrons. |
Conformational Analysis and Energy Landscapes of this compound
The three-dimensional structure of this compound is not static. Rotation around its single bonds, particularly the C-O-C ether linkage, allows it to adopt various conformations, each with a different potential energy. Conformational analysis aims to identify the most stable, low-energy shapes the molecule is likely to adopt.
This analysis is typically performed using molecular mechanics (MM) force fields for an initial scan, followed by more accurate DFT calculations for refining the energies of key conformers. A potential energy surface (PES) can be generated by systematically rotating the dihedral angles defining the orientation of the pyrimidine ring relative to the phenol (B47542) ring. The results of these calculations reveal the energy barriers to rotation and identify the global minimum energy conformation. Studies on bi-aryl ether compounds show that planar or near-planar conformations are often energetically favored due to conjugation, but steric hindrance can force the rings to twist. For this compound, the key dihedral angles are C(pyrimidine)-O-C(phenol)-C(phenol). The analysis would likely reveal two primary low-energy conformers. The stability of these conformers is dictated by a balance of steric repulsion between the rings and the electronic effects of conjugation.
Mapping the conformational energy landscape is crucial as the specific 3D shape of a molecule determines how it can interact with biological targets like enzymes or receptors. nih.gov
Table 2: Hypothetical Conformational Energy Profile of this compound
| Conformer | Dihedral Angle (C-O-C-C) | Relative Energy (kcal/mol) | Description |
|---|---|---|---|
| Global Minimum | ~30° | 0.00 | A twisted conformation balancing steric hindrance and electronic stabilization. |
| Local Minimum | ~150° | +1.2 | An alternative twisted conformation. |
| Transition State 1 | 0° | +3.5 | A planar state with maximum steric clash, representing the barrier to rotation. |
| Transition State 2 | 90° | +2.8 | A perpendicular state with minimal electronic conjugation. |
Molecular Docking and Dynamics Simulations for Potential Target Interactions (In Vitro Focus)
Given that many pyrimidine derivatives exhibit activity as kinase inhibitors, molecular docking is a valuable computational tool to explore the potential of this compound as a therapeutic agent. rsc.orgekb.eg Docking algorithms predict the preferred orientation and binding affinity of a ligand when it interacts with the binding site of a protein.
For this compound, potential targets could include protein kinases like VEGFR-2 or c-Met, which are often targeted by phenoxy-pyrimidine structures. rsc.org A typical docking simulation involves preparing the 3D structure of the protein (obtained from a source like the Protein Data Bank) and the low-energy conformation of the ligand. The software then samples numerous poses of the ligand within the protein's active site, scoring them based on factors like hydrogen bonds, hydrophobic interactions, and electrostatic complementarity.
A successful docking pose would likely involve the pyrimidine nitrogen atoms acting as hydrogen bond acceptors with backbone residues in the kinase hinge region, a common binding motif for kinase inhibitors. The phenol group could form additional hydrogen bonds or hydrophobic interactions in another part of the binding pocket. The output, a docking score (e.g., in kcal/mol), provides an estimate of the binding free energy.
Following docking, molecular dynamics (MD) simulations can be employed to assess the stability of the predicted ligand-protein complex. An MD simulation tracks the movements of all atoms in the complex over time (typically nanoseconds), providing insights into the flexibility of the interaction and confirming whether the key binding interactions observed in the static dock are maintained in a dynamic, solvated environment. mdpi.com
Table 3: Illustrative Molecular Docking Results for this compound with a Kinase Target (e.g., VEGFR-2)
| Parameter | Value/Description |
|---|---|
| Target Protein | VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) |
| Binding Site | ATP-binding pocket (hinge region) |
| Docking Score | -8.5 kcal/mol |
| Key Hydrogen Bonds | Pyrimidine N1 with Cys residue; Phenolic -OH with Asp residue |
| Hydrophobic Interactions | Phenol ring with Val, Ala, Leu residues |
| MD Simulation Stability (RMSD) | Stable complex with ligand RMSD < 2.0 Å over 100 ns |
Prediction of Spectroscopic Parameters for Mechanistic Studies (e.g., NMR, IR, UV-Vis, Mass Spectrometry Applications in Reaction Monitoring)
Computational chemistry can accurately predict the spectroscopic signatures of a molecule, which is invaluable for confirming its identity and for mechanistic studies of reactions.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used with DFT, allows for the prediction of ¹H and ¹³C NMR chemical shifts. nih.gov By calculating the magnetic shielding of each nucleus in the optimized molecular structure, theoretical chemical shifts can be obtained. These calculated values are often linearly correlated with experimental spectra, aiding in the assignment of complex signals. researchgate.net
IR Spectroscopy: The vibrational frequencies of a molecule can be calculated from its optimized geometry. These frequencies correspond to the peaks observed in an infrared (IR) spectrum. While calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation, they can be scaled to achieve excellent agreement. nih.gov This allows for the confident assignment of functional group vibrations, such as the O-H stretch of the phenol and the C-O-C stretch of the ether.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can predict the electronic transitions of a molecule, which correspond to its UV-Vis absorption spectrum. redalyc.org This provides information on the wavelengths of maximum absorption (λmax) and the nature of the electronic excitations (e.g., π → π* transitions).
These predictive capabilities are crucial for reaction monitoring. For example, if this compound were being synthesized, one could monitor the disappearance of reactant signals (e.g., a C-Cl stretch in the IR if starting from 4-chloropyrimidine) and the appearance of product signals (e.g., the C-O-C ether stretch).
Table 4: Predicted vs. Hypothetical Experimental Spectroscopic Data for this compound
| Spectroscopy Type | Parameter | Predicted Value (DFT) | Hypothetical Experimental Value |
|---|---|---|---|
| ¹H NMR | Phenolic -OH | 9.8 ppm | 9.6 ppm |
| Pyrimidine Protons | 8.5 - 9.0 ppm | 8.4 - 8.8 ppm | |
| Phenol Ring Protons | 6.8 - 7.5 ppm | 6.7 - 7.4 ppm | |
| ¹³C NMR | Pyrimidine Carbons | 150 - 165 ppm | 148 - 162 ppm |
| Phenol Ring Carbons | 110 - 160 ppm | 108 - 158 ppm | |
| IR | O-H Stretch (Phenol) | 3450 cm⁻¹ | 3400 cm⁻¹ (broad) |
| C-O-C Stretch (Ether) | 1255 cm⁻¹ | 1245 cm⁻¹ | |
| UV-Vis | λmax | 265 nm | 270 nm |
Structure-Property Relationship (SPR) Analysis (Theoretical Basis)
Structure-Property Relationship (SPR) and its subset, Quantitative Structure-Activity Relationship (QSAR), are theoretical frameworks that aim to correlate the chemical structure of a molecule with its physical properties or biological activity. youtube.com The fundamental principle is that the properties and activity of a compound are a direct function of its molecular structure.
The theoretical basis of a QSAR study involves several steps. First, a "training set" of molecules with known activities (e.g., IC₅₀ values against a specific enzyme) is assembled. For this compound, this would ideally be a series of related phenoxy-pyrimidine derivatives. nih.gov Next, a wide range of molecular descriptors is calculated for each molecule in the set using computational methods. These descriptors quantify various aspects of the molecule's structure and can be categorized as:
Electronic: Dipole moment, HOMO/LUMO energies, partial atomic charges.
Steric: Molecular volume, surface area, specific shape indices.
Hydrophobic: LogP (the logarithm of the partition coefficient between octanol (B41247) and water).
Topological: Descriptors based on the 2D graph of the molecule (e.g., connectivity indices).
Using statistical methods like multiple linear regression (MLR) or machine learning algorithms, a mathematical model is built that correlates a subset of these descriptors with the observed activity. semanticscholar.org The resulting QSAR equation can then be used to predict the activity of new, untested compounds like this compound, simply by calculating their descriptors and inputting them into the model. This allows for the prioritization of compounds for synthesis and testing, saving significant time and resources.
Table 5: Key Molecular Descriptors for SPR/QSAR Analysis of this compound
| Descriptor Type | Descriptor Name | Calculated Value | Relevance |
|---|---|---|---|
| Hydrophobic | LogP | 2.1 | Predicts membrane permeability and hydrophobic interactions. |
| Electronic | HOMO-LUMO Gap (ΔE) | 4.7 eV | Relates to chemical reactivity and stability. |
| Steric/Topological | Molecular Weight | 188.18 g/mol | Basic descriptor related to size. |
| Topological Polar Surface Area (TPSA) | 58.5 Ų | Predicts transport properties like cell permeability. | |
| Hydrogen Bonding | H-Bond Donors | 1 | Number of potential hydrogen bond donor sites. |
| Hydrogen Bonding | H-Bond Acceptors | 4 | Number of potential hydrogen bond acceptor sites. |
Applications of 3 Pyrimidin 4 Yloxy Phenol in Advanced Chemical Research
Utilization as a Ligand in Homogeneous and Heterogeneous Catalysis
The structure of 3-(Pyrimidin-4-yloxy)phenol, featuring both a soft pyrimidine (B1678525) and a hard phenoxide donor site, suggests its potential as a versatile ligand in catalysis. While specific catalytic applications of this exact molecule are not extensively documented, its constituent moieties are fundamental components of many established ligand classes. The nitrogen atoms of the pyrimidine ring can coordinate to transition metals, similar to well-known pyridine (B92270) and bipyridine ligands, which are staples in homogeneous catalysis. Concurrently, the phenolic hydroxyl group can be deprotonated to form a phenoxide, a strong anionic oxygen donor that can bind to metal centers.
This dual-functionality could allow this compound to act as a bidentate or bridging ligand, stabilizing metal catalysts and influencing their reactivity and selectivity. For instance, in palladium-catalyzed cross-coupling reactions like Suzuki, Heck, or Buchwald-Hartwig aminations, ligands play a critical role in the efficiency of the catalytic cycle. nih.gov The electronic properties of the pyrimidine ring can be tuned to modulate the electron density at the metal center, thereby impacting oxidative addition and reductive elimination steps.
Furthermore, related heterocyclic phenols have been employed in biocatalytic oxidative cross-coupling reactions, where enzymes like cytochrome P450s catalyze the formation of biaryl bonds. chemrxiv.orgchemrxiv.org The phenol (B47542) group is essential for this reactivity. The immobilization of this compound or its metal complexes onto solid supports could also pave the way for its use in heterogeneous catalysis, offering advantages in catalyst recovery and reuse.
Table 1: Potential Catalytic Systems Employing Phenol/Pyrimidine-Type Ligands
| Catalytic Reaction | Metal Center | Potential Role of Ligand |
|---|---|---|
| Suzuki-Miyaura Coupling | Palladium (Pd) | Stabilize Pd(0)/Pd(II) species, influence catalytic activity |
| Buchwald-Hartwig Amination | Palladium (Pd) | Act as a supporting ligand for C-N bond formation |
| Ullmann Condensation | Copper (Cu) | Form active Cu(I) complexes for etherification |
Role as a Key Synthetic Intermediate for the Construction of Complex Organic Molecules
The this compound molecule is an exemplary building block for the synthesis of more complex and functionally rich organic molecules. Pyrimidine-based structures are recognized as crucial components in medicinal chemistry and materials science, acting as foundational scaffolds for larger molecular architectures. nih.gov The phenol group provides a reactive handle for various chemical transformations, while the pyrimidine core serves as a key pharmacophore or functional element.
One of the primary uses of this intermediate is in nucleophilic aromatic substitution or etherification reactions. The phenolic hydroxyl is readily alkylated or arylated under standard conditions (e.g., Williamson ether synthesis) to introduce diverse substituents. Conversely, the pyrimidine ring is attached to the phenol via an ether linkage, a common motif in many biologically active compounds, particularly kinase inhibitors. For example, the synthesis of pan-RAF inhibitors has been achieved through the nucleophilic substitution of a chloro-pyrimidine with 4-aminophenol, a reaction analogous to the formation of this compound itself. nih.gov
This compound serves as a precursor for molecules targeting a range of biological systems. The pyrazolo[3,4-d]pyrimidine scaffold, an isostere of the purine (B94841) ring system found in adenine (B156593), is a "privileged scaffold" in medicinal chemistry, particularly for the development of protein kinase inhibitors. rsc.orgresearchgate.net Syntheses of these complex inhibitors often start with simpler pyrimidine or pyrazole (B372694) building blocks that are subsequently elaborated. nih.gov For instance, research on RET kinase inhibitors involved the synthesis of pyrazolopyrimidine compounds with extended side arms, demonstrating the modularity of such synthetic routes. acs.org The this compound intermediate provides a direct entry point for attaching such elaborated side chains via its phenol group.
Table 2: Examples of Complex Molecules Derived from Phenoxy-Pyrimidine Intermediates
| Intermediate Type | Reaction | Resulting Complex Molecule Class | Research Area |
|---|---|---|---|
| 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine | Nucleophilic substitution with a phenol | Pan-RAF Inhibitors | Medicinal Chemistry |
| 3-Iodo-pyrazolopyrimidine | Suzuki Coupling with boronic acids | Src Kinase Inhibitors | Medicinal Chemistry |
| 6-Chloro-N-methylpyrimidin-4-amine | Urea formation with a phenoxy aniline | Infigratinib (Kinase Inhibitor) | Medicinal Chemistry |
Incorporation into Novel Material Architectures (e.g., Polymer Chemistry, Optoelectronic Materials)
The rigid, aromatic structure of this compound makes it an attractive monomer for the development of novel polymers and advanced materials. Phenolic compounds have a long history in polymer science, most notably as precursors to phenol-formaldehyde (phenolic) resins, which are known for their thermal stability and chemical resistance. researchgate.netresearchgate.net The incorporation of a nitrogen-rich heterocyclic unit like pyrimidine into a polymer backbone can impart specific properties, such as enhanced thermal stability, altered electronic characteristics, and specific intermolecular interactions like hydrogen bonding.
The synthesis of polymers could proceed through the reaction of the phenolic hydroxyl group. For instance, it could be used to create polyethers or be incorporated into polyester (B1180765) or polycarbonate chains. The bifunctional nature of the molecule allows it to be used as a cross-linking agent or to create branched polymer architectures. Research into related m-aryloxy phenols has shown their utility in materials science; for example, 3-(4-bromophenoxy)phenol has been utilized as a component in the fabrication of Organic Light-Emitting Devices (OLEDs). mdpi.com This highlights the potential of the diaryl ether linkage in optoelectronic materials. Similarly, 4-phenylphenol (B51918) is used as an intermediate in the manufacture of specialized phenol-formaldehyde resins and materials for color films. lookchem.com
The pyrimidine ring can also influence the final properties of the material. Its electron-deficient nature and ability to participate in π-stacking interactions can be exploited in the design of organic semiconductors or other functional materials where charge transport properties are important.
Application in Analytical Chemistry as a Research Probe or Reagent for Method Development
In analytical chemistry, molecules that can selectively interact with an analyte and produce a measurable signal are of great interest. This compound possesses features that could be exploited for the development of new analytical probes or reagents. The phenol group is known to interact with various species and can have its properties, such as fluorescence, modulated by its local environment or by binding events.
A key application area is in the development of fluorescent or colorimetric sensors. While the native fluorescence of this compound may be modest, it can be chemically modified to incorporate fluorogenic or chromogenic groups. The pyrimidine and phenol moieties can act as a recognition unit for specific analytes. For instance, research has demonstrated the use of a luminescent Europium(III) complex as a probe for the detection of phenol in industrial wastewater. ekb.eg The detection mechanism relies on the quenching of the complex's luminescence upon interaction with phenol. ekb.eg This principle could be adapted, where this compound or its derivatives could act as quenchers or as the recognition element in a sensor assembly.
Furthermore, the compound could be used in the development of new separation methods, such as high-performance liquid chromatography (HPLC) or capillary electrophoresis. It could be used as a standard for method development or derivatized to create a stationary phase with unique selectivity for certain classes of analytes, leveraging the hydrogen bonding and π-π interaction capabilities of its structure.
Role as a Scaffold in the Design of Chemical Tools for Biological Research (Excluding Clinical Outcomes)
One of the most significant applications of this compound is its use as a molecular scaffold for designing chemical tools to probe biological systems. A scaffold is a core structure upon which diverse chemical functionalities can be systematically added to create libraries of compounds for screening. The pyrimidine ring is a bioisostere of the purine base in ATP, making it an ideal starting point for designing molecules that interact with ATP-binding sites in enzymes, particularly protein kinases. rsc.org
Protein kinases are a large family of enzymes that regulate a vast array of cellular processes, and their dysregulation is implicated in many diseases. Kinase inhibitors are therefore invaluable research tools for dissecting signaling pathways and validating new biological targets. The pyrazolo[3,4-d]pyrimidine scaffold, which is structurally very similar to the pyrimidine core, is considered a "privileged" structure in this context. researchgate.net Numerous research programs have designed and synthesized libraries of pyrimidine and pyrazolo[3,4-d]pyrimidine derivatives to create selective inhibitors for specific kinases like Src, RET, and cyclin-dependent kinases (CDKs). acs.orgnih.govchapman.edunih.gov
The this compound scaffold provides a robust framework for such designs. The pyrimidine core can be oriented to form key hydrogen bonds within the kinase hinge region (the conserved ATP-binding pocket), while the phenol group serves as an attachment point for a variety of substituents. These substituents can be designed to occupy other nearby pockets of the enzyme, thereby conferring potency and selectivity for the target kinase. These chemical probes allow researchers to inhibit a specific kinase in a cellular or organismal context, enabling the study of its biological function without the need for genetic manipulation.
Table 3: Pyrimidine-Based Scaffolds as Chemical Tools for Biological Targets
| Scaffold | Target Class | Example Biological Target | Research Application |
|---|---|---|---|
| Pyrazolo[3,4-d]pyrimidine | Protein Kinases | Src Family Kinases | Probing signaling pathways in cell proliferation |
| N-(pyridin-3-yl)pyrimidin-4-amine | Protein Kinases | CDK2 | Investigating cell cycle regulation |
| Pyrido[2,3-d]pyrimidine | Protein Kinases | ZAP-70 | Studying T-cell activation and immune response |
Molecular Interactions and Biological Target Identification of 3 Pyrimidin 4 Yloxy Phenol in Vitro/mechanistic Studies
Characterization of Binding Affinity to Specific Enzymes and Proteins (In Vitro)
In vitro studies have successfully identified and characterized the binding affinity of TWS119 to its primary molecular target. Affinity chromatography was a key technique used to isolate the cellular target of this pyrrolopyrimidine compound. nih.gov
Subsequent surface plasmon resonance (SPR) analysis provided a quantitative measure of the binding affinity. These experiments demonstrated that TWS119 binds directly and with high affinity to Glycogen Synthase Kinase-3β (GSK-3β). nih.govselleckchem.com The equilibrium dissociation constant (Kd), a measure of binding affinity, was determined for this interaction. nih.govselleckchem.comstemcell.com
Table 1: Binding Affinity of TWS119 for GSK-3β
| Parameter | Value | Method |
|---|---|---|
| Kd | 126 nM | Surface Plasmon Resonance (SPR) |
Data sourced from multiple independent experiments. nih.govselleckchem.comstemcell.com
The selective binding of TWS119 to recombinant GSK-3β was further confirmed in these studies, highlighting the specificity of this molecular interaction. nih.gov
Elucidation of Molecular Mechanisms of Action at Target Sites (Biochemical Level)
The primary molecular mechanism of action for TWS119 at the biochemical level is the direct inhibition of the enzymatic activity of GSK-3β. nih.govrndsystems.com GSK-3β is a constitutively active serine/threonine kinase that plays a crucial role in numerous cellular signaling pathways. e-century.usmdpi.com
One of the most well-characterized downstream effects of GSK-3β inhibition by TWS119 is the activation of the canonical Wnt/β-catenin signaling pathway. medchemexpress.comcellgs.com In the absence of a Wnt signal, GSK-3β phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. nih.govnih.gov By inhibiting GSK-3β, TWS119 prevents the phosphorylation of β-catenin. nih.govcellgs.com This leads to the accumulation and nuclear translocation of β-catenin. nih.govselleckchem.comcellgs.com In the nucleus, β-catenin associates with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to regulate the expression of target genes. nih.gov
Biochemical assays have confirmed this mechanism. Treatment of cells with TWS119 results in a dose-dependent increase in β-catenin levels and enhanced TCF/LEF reporter gene activity. nih.gov This demonstrates a direct functional consequence of GSK-3β inhibition by TWS119 at the cellular level.
Structure-Activity Relationship (SAR) Studies for Molecular Target Interaction (Purely In Vitro)
While comprehensive SAR studies for the 3-(pyrimidin-4-yloxy)phenol scaffold are not widely available, preliminary investigations during the discovery of TWS119 have provided some initial insights. These early studies, based on a phenotypic screen for neuronal differentiation, guided the optimization of the initial hit compound. nih.gov
Key structural features of the pyrrolopyrimidine scaffold that were identified as important for biological activity include:
The N7-H of the pyrrolopyrimidine core: Methylation of this position was found to completely abolish the compound's activity. nih.gov
The linker between the pyrimidine (B1678525) ring and the phenol (B47542) group: An oxygen atom (ether linkage) was found to increase activity compared to a nitrogen atom (amine linkage). nih.gov
Substituents on the terminal phenyl rings: The presence of hydroxyl (OH) or amino (NH2) groups on the phenyl rings at positions Y and Z (referring to the general scaffold in the source study) were found in all active analogs. nih.gov
Substituents at the R2 position: Small, non-polar groups such as methyl and methoxy (B1213986) were favored at this position of the scaffold. nih.gov
Enzyme Inhibition/Activation Kinetics and Allosteric Modulation Studies (Biochemical Assays)
Biochemical assays have been employed to determine the inhibitory potency of TWS119 against its target enzyme, GSK-3β. The half-maximal inhibitory concentration (IC50) has been established through in vitro kinase assays. selleckchem.comrndsystems.commedchemexpress.com
Table 2: In Vitro Inhibition of GSK-3 Isoforms by TWS119
| Enzyme | IC50 | Assay Type |
|---|---|---|
| GSK-3β | 30 nM | Cell-free kinase assay |
| GSK-3α | 88 nM | In vitro kinase assay |
| GSK-3β | 410 nM | In vitro kinase assay |
Note: Variations in IC50 values can be attributed to different assay conditions and enzyme preparations. selleckchem.comrndsystems.com
Currently, there is a lack of detailed kinetic studies in the public domain that would fully characterize the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) of GSK-3β by TWS119. Furthermore, there is no available evidence to suggest that TWS119 acts as an allosteric modulator of GSK-3β. The current data points towards a direct inhibitory action on the enzyme's catalytic activity.
Development of Molecular Probes for Biochemical Pathways Based on the this compound Scaffold
The utility of the TWS119 scaffold in the development of molecular probes has been demonstrated through its use in affinity chromatography for target identification. nih.gov By immobilizing TWS119 onto an agarose (B213101) matrix, researchers were able to successfully isolate and identify GSK-3β from cell lysates. nih.gov This application highlights the potential of this chemical scaffold to be adapted into chemical biology tools for studying specific biochemical pathways.
For this purpose, a derivative of TWS119 was synthesized where the molecule was linked to the solid support via its anilino group, a modification that was shown not to adversely affect its biological activity. nih.gov This demonstrates the feasibility of chemically modifying the this compound core structure to incorporate linkers and reporter groups, which is a key step in the development of molecular probes for applications such as pull-down assays, fluorescence microscopy, and other bio-imaging techniques. However, to date, no further development of molecular probes based on this specific scaffold for broader biochemical pathway analysis has been reported in the available literature.
Advanced Analytical Methodologies for Mechanistic Studies of 3 Pyrimidin 4 Yloxy Phenol
High-Resolution Mass Spectrometry for Reaction Intermediate Profiling
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the mechanistic study of synthetic pathways leading to 3-(pyrimidin-4-yloxy)phenol, which is often formed via processes like nucleophilic aromatic substitution (SNAr). HRMS provides highly accurate mass measurements, enabling the confident determination of elemental compositions for reactants, products, and, most critically, short-lived reaction intermediates.
Mechanistic investigations into SNAr reactions often focus on identifying the transient Meisenheimer complex, a key intermediate whose stability can influence the reaction pathway. harvard.eduucl.ac.uk Techniques such as Electrospray Ionization (ESI) and Desorption Electrospray Ionization (DESI) coupled with HRMS allow for the gentle ionization and detection of these charged intermediates directly from the reaction mixture. nih.gov By analyzing aliquots of the reaction at various time points (offline analysis) or by using a continuous flow setup (online analysis), researchers can profile the appearance and disappearance of species involved.
For the synthesis of this compound from a halopyrimidine and resorcinol, HRMS can be used to detect the proposed Meisenheimer intermediate and other potential byproducts. The high mass accuracy of instruments like Orbitrap or FT-ICR mass spectrometers allows for the differentiation between species with very similar nominal masses.
Table 1: Hypothetical HRMS Data for Profiling the Synthesis of this compound
| Compound/Intermediate | Proposed Structure | Chemical Formula | Calculated m/z [M+H]⁺ | Observed m/z | Mass Accuracy (ppm) |
|---|---|---|---|---|---|
| 4-Chloropyrimidine (B154816) | C₄H₃ClN₂ | C₄H₄ClN₂⁺ | 115.0063 | 115.0061 | -1.7 |
| Resorcinol | C₆H₆O₂ | C₆H₇O₂⁺ | 111.0446 | 111.0445 | -0.9 |
| Meisenheimer Complex | C₁₀H₈ClN₂O₂⁻ | - | - | - | - |
| This compound | C₁₀H₈N₂O₂ | C₁₀H₉N₂O₂⁺ | 189.0664 | 189.0662 | -1.1 |
This table presents hypothetical data to illustrate the application of HRMS in identifying key species in a reaction mixture based on high-accuracy mass measurements.
Advanced Nuclear Magnetic Resonance (NMR) Techniques for Complex Structural Elucidation and Dynamic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural characterization of organic molecules. researchgate.net For a molecule like this compound, with its distinct aromatic systems, advanced 1D and 2D NMR techniques are essential for unambiguous structural confirmation and for studying its dynamic behavior in solution. semanticscholar.orgipb.pt
One-dimensional ¹H and ¹³C NMR provide initial information on the chemical environment of protons and carbons. researchgate.net However, for complete assignment, two-dimensional techniques are employed.
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei, confirming which protons are attached to which carbons.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for piecing together the molecular skeleton, for instance, by connecting the phenol (B47542) ring to the pyrimidine (B1678525) ring through the ether linkage.
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of nuclei, which can help determine the preferred conformation of the molecule in solution. diva-portal.org
Dynamic NMR (DNMR) studies can be used to investigate phenomena such as restricted rotation around the C-O ether bonds. By acquiring spectra at different temperatures, it is possible to observe changes in peak shapes that correspond to the molecule transitioning between different conformational states. oup.com
Table 2: Typical ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Nucleus | Position | Typical Chemical Shift (δ, ppm) | Key 2D Correlations (HMBC) |
|---|---|---|---|
| ¹H | Pyrimidine Ring | 8.0 - 9.0 | Correlate to carbons within the pyrimidine ring and the ether carbon. |
| Phenol Ring | 6.5 - 7.5 | Correlate to carbons within the phenol ring and the ether carbon. | |
| Hydroxyl (-OH) | 5.0 - 10.0 (variable) | Correlates to adjacent aromatic carbons. | |
| ¹³C | Pyrimidine Ring | 150 - 165 | Correlate to protons on the pyrimidine ring. |
| Phenol Ring | 105 - 160 | Correlate to protons on the phenol ring. |
Note: Chemical shifts are highly dependent on the solvent and other experimental conditions. researchgate.net
X-ray Crystallography for Co-crystal Structures with Biological Targets (Purely Structural, In Vitro)
X-ray crystallography provides unparalleled, high-resolution three-dimensional structural information of molecules in the solid state. For this compound, this technique is invaluable for confirming its absolute structure and understanding its intermolecular interactions. In a medicinal chemistry context, obtaining a co-crystal structure of this compound with a biological target (e.g., a protein kinase) is a primary goal. nih.gov These in vitro structural studies are purely focused on elucidating the binding mode and the specific molecular interactions that drive affinity and selectivity. acs.org
A co-crystal structure reveals precise details about bond lengths, bond angles, and torsion angles of the ligand in its bound state. redalyc.org More importantly, it maps out the non-covalent interactions between the ligand and the protein's active site, such as:
Hydrogen Bonds: The pyrimidine nitrogens and the phenolic hydroxyl group are key hydrogen bond donors and acceptors.
π-π Stacking: Interactions between the aromatic pyrimidine and phenol rings with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan).
Hydrophobic Interactions: General interactions with nonpolar residues in the binding pocket.
This structural information is critical for structure-based drug design, allowing for rational modifications to the molecule to enhance binding affinity or other properties.
Table 3: Illustrative X-ray Crystallography Data for a Hypothetical Co-crystal
| Parameter | Description | Example Value/Observation |
|---|---|---|
| Space Group | Describes the crystal's symmetry. | P2₁/c |
| Resolution (Å) | The level of detail in the electron density map. | 1.8 Å |
| Hydrogen Bond (Pyrimidine N1...Protein Backbone NH) | Distance between donor and acceptor atoms. | 2.9 Å |
| Hydrogen Bond (Phenol OH...Aspartate Side Chain) | Distance between donor and acceptor atoms. | 2.7 Å |
| π-π Stacking (Phenol Ring...Tyrosine Ring) | Centroid-to-centroid distance. | 3.5 Å |
| C-O-C Ether Bond Angle | The angle of the ether linkage. | 118.5° |
This table provides representative data that would be obtained from an X-ray crystallographic analysis of this compound bound to a biological target.
Spectroscopic Techniques for Real-Time Reaction Monitoring and Kinetic Analysis
Understanding the kinetics of a reaction—how fast it proceeds and what factors influence its rate—is crucial for process optimization. In-situ spectroscopic techniques allow for real-time monitoring of the reaction mixture without the need for sampling, providing a continuous stream of data on the concentration of reactants, intermediates, and products. nih.gov
For the synthesis of this compound, several methods can be applied:
FlowNMR Spectroscopy: This technique allows for the continuous monitoring of a reaction by flowing the mixture through an NMR spectrometer, providing detailed structural information on all species present over time. rsc.org Ultrafast 2D NMR methods can even be used to gain deeper mechanistic insights in real-time. nih.gov
Fourier-Transform Infrared (FTIR) Spectroscopy: By monitoring characteristic vibrational frequencies, one can track the progress of a reaction. For example, the disappearance of the C-Cl stretch of a chloropyrimidine precursor and the appearance of the C-O-C ether stretch of the product can be quantified over time.
UV-Vis Spectroscopy: If the reactants and products have distinct chromophores and different absorption spectra, changes in absorbance at specific wavelengths can be used to follow the reaction kinetics.
This real-time data allows for the determination of reaction rate constants, reaction order, and activation energy, providing a comprehensive kinetic profile of the synthesis. ucl.ac.ukucl.ac.uk
Table 4: Application of Spectroscopic Techniques for Kinetic Analysis
| Technique | Monitored Species | Observed Change | Kinetic Information Derived |
|---|---|---|---|
| In-situ FTIR | 4-Chloropyrimidine (reactant) | Decrease in C-Cl peak intensity (~700 cm⁻¹) | Rate of reaction, reaction order, rate constant (k) |
| In-situ FTIR | This compound (product) | Increase in C-O-C ether peak intensity (~1250 cm⁻¹) | |
| FlowNMR | All proton-containing species | Changes in integral values of characteristic ¹H signals | Concentration profiles of reactants, intermediates, and products over time |
| UV-Vis | Product (if chromophore is unique) | Increase in absorbance at a specific λmax | Rate of product formation |
This table summarizes how different spectroscopic methods can be used to monitor the key molecular changes during the synthesis of this compound for kinetic studies.
Environmental Chemical Studies of 3 Pyrimidin 4 Yloxy Phenol
Photodegradation Pathways and Kinetics in Various Environmental Compartments
The presence of aromatic rings and heteroatoms in 3-(Pyrimidin-4-yloxy)phenol suggests that it is likely to undergo photodegradation, a process driven by the absorption of sunlight. The rate and pathway of this degradation would be influenced by the specific environmental matrix—be it water, soil, or air.
In aquatic environments, direct photolysis may occur, where the molecule directly absorbs light energy, leading to its decomposition. Additionally, indirect photolysis, a process mediated by reactive species present in the water, such as hydroxyl radicals (•OH) and singlet oxygen (¹O₂), is expected to play a significant role. For instance, the structurally similar fungicide azoxystrobin (B1666510) is known to undergo photodegradation in aqueous solutions. Studies on azoxystrobin have shown that it photodegrades with a half-life of 11 days in soil under xenon lamp irradiation. The degradation pathways likely involve cleavage of the ether linkage, hydroxylation of the aromatic rings, and potential isomerization.
On soil surfaces, the photodegradation of this compound would be influenced by factors such as the intensity and wavelength of sunlight, soil moisture content, and the presence of photosensitizing substances in the soil matrix. For many pesticides, foliar interception and subsequent photodegradation can significantly reduce the amount of the chemical reaching the soil.
Table 1: Illustrative Photodegradation Half-lives of a Structurally Similar Compound (Azoxystrobin)
| Environmental Compartment | Half-life (DT₅₀) | Conditions |
| Aqueous (pH 7) | 8.7–13.9 days | Xenon lamp irradiation |
| Soil | 11 days | Irradiated |
Note: This data is for azoxystrobin and is intended to be illustrative of the potential behavior of this compound.
Hydrolytic Stability and Transformation in Aqueous Environments
Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. The ether linkage in this compound is a potential site for hydrolysis. The rate of this reaction is highly dependent on the pH and temperature of the aqueous environment.
Table 2: Illustrative Hydrolytic Stability of a Structurally Similar Compound (Azoxystrobin)
| pH | Temperature (°C) | Half-life (DT₅₀) |
| 5 | 25 | Stable |
| 7 | 25 | Stable |
| 9 | 25 | Stable |
| 9 | 50 | 8.7 days |
Note: This data is for azoxystrobin and is intended to be illustrative of the potential hydrolytic behavior of this compound.
Biodegradation Mechanisms (Chemical/Microbial Degradation Processes, Not Biological Effects)
Biodegradation, the breakdown of organic matter by microorganisms, is a critical process in determining the environmental persistence of chemical compounds. The structure of this compound suggests that it would be susceptible to microbial degradation. Microorganisms in soil and water can utilize a wide array of enzymes to break down complex organic molecules.
The biodegradation of this compound would likely proceed through two main pathways, targeting the phenol (B47542) and pyrimidine (B1678525) moieties:
Phenol Degradation: The phenolic ring is a common substrate for microbial attack. Aerobic biodegradation of phenols typically involves hydroxylation of the aromatic ring to form catechols, followed by ring cleavage via either ortho- or meta-pathways. This ultimately leads to the formation of intermediates that can enter the central metabolic cycles of the microorganisms.
Pyrimidine Degradation: Pyrimidine degradation can occur through both reductive and oxidative pathways. The reductive pathway involves the initial reduction of the pyrimidine ring, followed by ring cleavage to produce compounds like β-alanine. The oxidative pathway, on the other hand, involves the oxidation of the ring.
For compounds containing both a phenol and a pyrimidine ring, such as azoxystrobin, biodegradation is a significant route of dissipation in soil, with reported half-lives ranging from 54 to 164 days under aerobic conditions. The degradation often involves the cleavage of the ether linkage, followed by the further breakdown of the resulting pyrimidine and phenol fragments. For instance, the bacterium Ochrobactrum anthropi has been shown to degrade azoxystrobin, utilizing it as a sole carbon source.
Environmental Fate Modeling and Transport Prediction
Environmental fate models are computational tools used to predict the transport, transformation, and ultimate fate of chemicals in the environment. These models integrate the physicochemical properties of a compound with environmental parameters to simulate its distribution across different compartments like air, water, soil, and biota.
To model the environmental fate of this compound, key input parameters would include its water solubility, vapor pressure, octanol-water partition coefficient (Kow), and organic carbon-water (B12546825) partition coefficient (Koc), alongside its degradation rates (photodegradation, hydrolysis, and biodegradation).
Models like the Fugacity Model and various pesticide leaching and runoff models could be employed. For example, the GUS (Groundwater Ubiquity Score), which is calculated based on a compound's soil half-life and Koc, could be used to estimate its potential to leach into groundwater. Given that structurally similar compounds like azoxystrobin have a low to moderate potential for leaching due to their soil sorption characteristics, it is plausible that this compound would exhibit similar behavior. However, its degradation products could have different mobility and persistence characteristics.
The development of accurate environmental fate models for this compound would require empirical data from laboratory and field studies to validate the model predictions and ensure a reliable assessment of its environmental risk.
Future Directions and Emerging Research Avenues for 3 Pyrimidin 4 Yloxy Phenol
Exploration of Unconventional Synthetic Routes and Novel Functionalizations
The development of novel and efficient synthetic methodologies is paramount for unlocking the full potential of the 3-(Pyrimidin-4-yloxy)phenol scaffold. While traditional etherification reactions can construct the core structure, future research could focus on more advanced and unconventional approaches.
Unconventional Synthetic Routes:
Transition-Metal Catalyzed Cross-Coupling Reactions: Modern coupling strategies, such as the Buchwald-Hartwig or Ullmann-type reactions, could offer milder and more versatile routes to the diaryl ether linkage. These methods often tolerate a broader range of functional groups, enabling the synthesis of complex analogs that are inaccessible through traditional nucleophilic aromatic substitution.
Photocatalysis and Flow Chemistry: The use of visible-light photocatalysis could provide a green and efficient alternative for the C-O bond formation. Furthermore, integrating these reactions into continuous flow systems could allow for enhanced reaction control, scalability, and safety, facilitating rapid library synthesis.
Enzymatic Synthesis: Biocatalytic approaches, employing enzymes such as laccases or peroxidases, could offer a highly selective and environmentally benign method for the synthesis of this compound and its derivatives.
Novel Functionalizations:
The strategic functionalization of both the pyrimidine (B1678525) and phenol (B47542) rings is crucial for modulating the molecule's properties.
Late-Stage C-H Functionalization: This powerful technique allows for the direct introduction of functional groups onto the aromatic rings without the need for pre-functionalized starting materials. This can be used to rapidly generate a diverse library of derivatives with varied substituents.
"Click" Chemistry: The introduction of azide (B81097) or alkyne handles onto the scaffold would enable its facile conjugation to other molecules, such as fluorescent dyes, affinity tags, or biomolecules, using "click" chemistry reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Design and Synthesis of Advanced Derivatives with Tuned Physicochemical and Electronic Properties
The rational design and synthesis of derivatives with tailored properties are central to developing molecules for specific applications. By modifying the this compound core, it is possible to fine-tune its physicochemical and electronic characteristics.
Tuning Physicochemical Properties:
The solubility, lipophilicity, and metabolic stability of the compound can be modulated through the introduction of specific functional groups. For instance, the addition of polar groups like hydroxyls or amines can enhance aqueous solubility, while the incorporation of fluorine atoms can improve metabolic stability and membrane permeability.
Table 1: Potential Substituents and Their Predicted Effects on Physicochemical Properties
| Substituent Group | Potential Position of Substitution | Predicted Effect on Physicochemical Properties |
| Methoxy (B1213986) (-OCH3) | Phenol or Pyrimidine Ring | Increased lipophilicity, potential for improved membrane permeability. |
| Hydroxyl (-OH) | Phenol or Pyrimidine Ring | Increased polarity and aqueous solubility, potential for hydrogen bonding. |
| Trifluoromethyl (-CF3) | Phenol or Pyrimidine Ring | Increased lipophilicity and metabolic stability. |
| Amino (-NH2) | Phenol or Pyrimidine Ring | Increased polarity and potential for salt formation to enhance solubility. |
Modulating Electronic Properties:
The electronic nature of the scaffold can be altered by introducing electron-donating or electron-withdrawing groups. These modifications can influence the molecule's reactivity, binding affinity to biological targets, and photophysical properties. For example, the introduction of a nitro group would make the aromatic systems more electron-deficient, while an amino group would have the opposite effect.
Integration of this compound into Multi-Component Reaction Systems
Multi-component reactions (MCRs) are powerful tools in synthetic chemistry that allow for the construction of complex molecules in a single step from three or more starting materials. nih.govnih.gov The this compound scaffold is an ideal candidate for integration into MCR strategies.
The phenolic hydroxyl group and the pyrimidine ring offer multiple points for participation in various MCRs. For instance, the phenol can act as a nucleophile in reactions like the Ugi or Passerini reactions. The pyrimidine ring, with its nitrogen atoms, can also participate in a range of cycloaddition and condensation reactions.
Potential MCR Applications:
Ugi and Passerini Reactions: By utilizing the phenolic hydroxyl group, this compound can be incorporated into these isocyanide-based MCRs to generate peptidomimetic structures with a high degree of molecular diversity.
Biginelli and Hantzsch Reactions: The pyrimidine moiety could potentially be constructed in a one-pot synthesis involving a substituted phenol, thereby integrating the core scaffold formation into an MCR. nih.gov
Novel MCR Development: The unique electronic and steric properties of this compound could be exploited to develop entirely new MCRs, leading to the discovery of novel heterocyclic scaffolds.
The integration of this scaffold into MCRs would enable the rapid generation of large and diverse chemical libraries for high-throughput screening in drug discovery and chemical biology.
Development of this compound as a Versatile Platform for Chemical Biology Tool Discovery
The structural features of this compound make it an attractive platform for the development of chemical biology tools to probe and modulate biological processes. bldpharm.com The pyrimidine ring is a well-known "privileged scaffold" in medicinal chemistry, frequently found in kinase inhibitors and other therapeutic agents. rsc.orgnih.gov
Potential as a Scaffold for Chemical Probes:
Kinase Inhibitors: The pyrimidine core can serve as a hydrogen-bonding motif to interact with the hinge region of protein kinases. By elaborating the phenol portion of the molecule to target the solvent-exposed region of the kinase active site, it may be possible to develop potent and selective inhibitors.
Fluorescent Probes: Functionalization of the scaffold with fluorophores could lead to the development of fluorescent probes for imaging specific cellular components or processes. The electronic properties of the diaryl ether could be exploited to create sensors that exhibit a change in fluorescence upon binding to a target analyte.
Affinity-Based Probes: The synthesis of derivatives bearing reactive groups, such as photoaffinity labels or electrophilic warheads, could enable the identification of novel protein targets through affinity-based protein profiling (ABPP).
Table 2: Potential Chemical Biology Applications of this compound Derivatives
| Application | Required Derivative Features | Rationale |
| Kinase Inhibitor | Substituents on the phenol ring to enhance binding affinity and selectivity. | The pyrimidine core mimics the adenine (B156593) of ATP, binding to the kinase hinge region. |
| Fluorescent Probe | Conjugation to a fluorophore. | To enable visualization and tracking in biological systems. |
| Affinity-Based Probe | Incorporation of a photoreactive group or a reactive electrophile. | For covalent labeling and identification of protein binding partners. |
The exploration of this compound as a versatile platform for chemical biology tool discovery holds the promise of delivering novel molecular tools to dissect complex biological pathways and identify new therapeutic targets.
Q & A
Basic: What are the common synthetic routes for preparing 3-(Pyrimidin-4-yloxy)phenol, and what methodological considerations are critical for optimizing yield?
The synthesis of this compound typically involves nucleophilic aromatic substitution (SNAr) between a pyrimidinyl chloride and a phenolic hydroxyl group. For example, reactions often employ cesium carbonate (Cs₂CO₃) as a base in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures (100–120°C) to activate the phenolic oxygen for substitution . Key considerations include:
- Solvent selection : DMF enhances nucleophilicity but may require rigorous purification to remove residual solvents.
- Base strength : Strong bases like Cs₂CO₃ improve deprotonation efficiency, while weaker bases may result in incomplete substitution.
- Reaction monitoring : Thin-layer chromatography (TLC) or HPLC is recommended to track reaction progress and avoid over-alkylation .
Basic: Which analytical techniques are most reliable for confirming the structure and purity of this compound?
Structural confirmation requires a combination of:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR can verify the pyrimidinyl-phenolic linkage by identifying characteristic shifts (e.g., pyrimidine protons at δ 8.5–9.0 ppm and phenolic -OH at δ 9.5–10.5 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures >95% purity by resolving unreacted intermediates .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺) and rules out isotopic impurities .
Advanced: How can X-ray crystallography resolve structural ambiguities in this compound derivatives, and what software tools are essential for data refinement?
X-ray crystallography is critical for resolving torsional angles and hydrogen-bonding networks in pyrimidine-phenol hybrids. Key steps include:
- Data collection : Use synchrotron radiation for high-resolution datasets (≤1.0 Å).
- Structure solution : Employ SHELXD for phase determination and SHELXL for refinement, leveraging constraints for aromatic ring planarity and hydrogen-bond geometry .
- Visualization : ORTEP-3 aids in generating publication-quality thermal ellipsoid diagrams to highlight disorder or conformational flexibility .
Advanced: What strategies address discrepancies in reported biological activity data for this compound analogs?
Contradictions in bioactivity (e.g., IC₅₀ variations in kinase inhibition assays) often arise from:
- Assay conditions : Differences in buffer pH, ATP concentration, or cell-line specificity (e.g., HEK293 vs. HeLa) can alter results. Standardize protocols using guidelines from reference compounds .
- Structural variations : Subtle substituent changes (e.g., fluorine at pyrimidine C-2 vs. C-4) drastically affect target binding. Perform comparative molecular docking (e.g., AutoDock Vina) to rationalize SAR trends .
- Data normalization : Include positive controls (e.g., staurosporine for kinase assays) to calibrate inter-lab variability .
Advanced: How can solubility challenges of this compound in aqueous buffers be mitigated for in vitro studies?
The compound’s low aqueous solubility (logP ~2.5–3.0) requires:
- Co-solvent systems : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance dissolution without cytotoxicity .
- pH adjustment : Ionize the phenolic -OH group (pKa ~10) by preparing buffers at pH 9.5–10.0, though this may compromise assay compatibility.
- Nanoformulation : Encapsulate in PEGylated liposomes to improve bioavailability for cell-based assays .
Basic: What are the key safety and handling protocols for this compound in laboratory settings?
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.
- Ventilation : Handle in a fume hood due to potential dust inhalation risks.
- Waste disposal : Neutralize with dilute NaOH (1 M) before incineration to degrade phenolic residues .
Advanced: How does the electronic nature of substituents on the pyrimidine ring influence the reactivity of this compound in further functionalization?
Electron-withdrawing groups (EWGs; e.g., -CF₃, -NO₂) on the pyrimidine ring:
- Increase electrophilicity : Enhance susceptibility to nucleophilic attack at the C-2 position for Suzuki-Miyaura cross-coupling .
- Modulate redox potential : Cyclic voltammetry (CV) studies show EWGs lower reduction potentials, affecting electrochemical applications .
Conversely, electron-donating groups (EDGs; e.g., -OCH₃) stabilize the pyrimidine ring but reduce reactivity in SNAr reactions .
Advanced: What computational methods are recommended for predicting the pharmacokinetic properties of this compound derivatives?
- ADMET prediction : Use SwissADME or ADMETLab 2.0 to estimate logP, CYP450 inhibition, and blood-brain barrier permeability .
- Molecular dynamics (MD) : Simulate binding stability with target proteins (e.g., EGFR kinase) using GROMACS with CHARMM36 force fields .
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and regioselectivity in derivatization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
